2-Oxoimidazolidine-4-carboxylic acid

Übersicht

Beschreibung

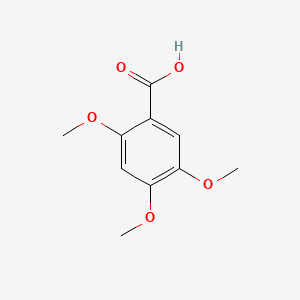

2-Imidazolidone-4-carboxylic acid, also known as 2-Oxoimidazolidine-4-carboxylic acid, belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

A series of novel 2-oxoimidazolidine derivatives were synthesized and their antiviral activities against BK human polyomavirus type 1 (BKPyV) were evaluated in vitro . A novel series of imidazolidinone-based matrix metalloproteinase (MMP) inhibitors was discovered by structural modification of pyrrolidinone la .Molecular Structure Analysis

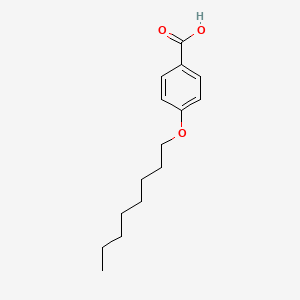

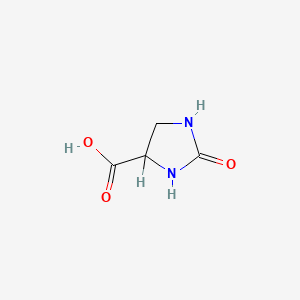

The molecular formula of 2-Oxoimidazolidine-4-carboxylic acid is C4H6N2O3 . The InChI code is InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9) . The canonical SMILES is C1C(NC(=O)N1)C(=O)O .Physical And Chemical Properties Analysis

The molecular weight of 2-Oxoimidazolidine-4-carboxylic acid is 130.10 g/mol . More detailed physical and chemical properties are not available in the literature.Wissenschaftliche Forschungsanwendungen

Synthesis of Peptide Hormones

2-Oxoimidazolidine-4-carboxylic acid: is an analog of (S)-pyroglutamic acid , which forms the N-termini of several biologically active peptides . These peptides include important hormones like thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH), which play crucial roles in regulating endocrine functions.

Pharmaceutical Applications

This compound serves as both a precursor to, and a metabolite of, the angiotensin-converting enzyme (ACE) inhibitor imidapril . Imidapril is used for the treatment of hypertension, showcasing the compound’s significance in cardiovascular therapeutics.

Drug Development

The incorporation of 2-Oxoimidazolidine-4-carboxylic acid into synthetic drug candidates has been reported in patents related to various conditions, including pain management, cancer treatment, and hepatitis C therapy . This highlights its versatility in drug design and potential for therapeutic innovation.

Structural Studies and Crystallography

The acid crystallizes in the orthorhombic chiral space group P212121, with cell constants that have been determined through X-ray diffraction . This provides valuable information for the understanding of molecular interactions and the development of new compounds with desired properties.

Wirkmechanismus

Target of Action

It is known to be a structural analogue of naturally occurring (s)-pyroglutamic acid , which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) . These hormones play crucial roles in the regulation of thyroid-stimulating hormone and gonadotropin release, respectively.

Mode of Action

As an analogue of (S)-pyroglutamic acid, it may interact with the same receptors or enzymes in the body, potentially influencing the release or activity of TRH and LH-RH

Biochemical Pathways

Given its structural similarity to (S)-pyroglutamic acid, it may be involved in similar biochemical pathways, such as those related to peptide hormone activity .

Result of Action

As an analogue of (S)-pyroglutamic acid, it may have similar effects, potentially influencing the activity of peptide hormones

Eigenschaften

IUPAC Name |

2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKRPYCBSZIQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943780 | |

| Record name | 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxoimidazolidine-4-carboxylic acid | |

CAS RN |

21277-16-7 | |

| Record name | 2-Oxo-4-imidazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21277-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-4-imidazolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021277167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-4-imidazolinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: These compounds, specifically their active metabolites, act by inhibiting ACE, an enzyme crucial for converting angiotensin I to angiotensin II. [, , ] Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels. By inhibiting its production, these compounds promote vasodilation, leading to lower blood pressure and reduced strain on the heart. [, ] They also enhance the effects of bradykinin, a vasodilator, by preventing its breakdown. [] This dual mechanism contributes to their effectiveness in treating hypertension.

A: 2-Oxoimidazolidine-4-carboxylic acid serves as a core structure, and modifications to its substituents significantly impact its biological activity. [, ] While the molecular formula and exact weight depend on the specific derivative, research highlights the importance of stereochemistry and the nature of substituents at the 1-, 3-, and 5- positions of the imidazolidine ring for optimal ACE inhibition and other biological activities. [, ]

A: Research indicates that the presence of specific substituents and their stereochemistry significantly influence the potency of these compounds. For example, derivatives with S,S,S configuration at chiral centers generally exhibit higher in vitro ACE inhibitory activity. [] Additionally, incorporating specific alkyl and acyl groups at the 1- and 3- positions of the imidazolidine ring, respectively, contributes to increased potency. [] These findings underscore the importance of SAR studies in optimizing the design of novel ACE inhibitors.

A: Imidapril, an ester prodrug, undergoes rapid absorption and conversion into its active metabolite, (4S)-3-((2S)-2-[N-((1S)-1-carboxy-3-phenylpropyl)amino]propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid (6366A), primarily by carboxylesterases in the liver. [, ] This active metabolite exhibits a longer half-life than imidapril, contributing to its sustained therapeutic effect. [] Excretion of imidapril and its metabolites occurs mainly through urine and feces. []

A: Studies in spontaneously hypertensive rats (SHRs) demonstrate that long-term administration of imidapril effectively lowers blood pressure and attenuates the development of aortic media thickening, a hallmark of hypertension-induced vascular damage. [] Furthermore, imidapril exhibits protective effects against renal damage in diabetic db/db mice, a model of diabetic nephropathy, by suppressing glomerular hyperfiltration, reducing albuminuria, and preserving renal heparan sulfate content. [] These preclinical findings highlight the potential of imidapril in managing hypertension and its associated renal complications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.